

# An In-depth Technical Guide to Bromonitromethane (CAS 563-7-2)

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## Compound of Interest

Compound Name: **Bromonitromethane**

Cat. No.: **B042901**

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## Introduction

**Bromonitromethane** (CAS Number: 563-70-2) is a versatile and highly reactive bifunctional, one-carbon synthon of significant interest in advanced organic synthesis and medicinal chemistry.<sup>[1][2]</sup> Its structure, featuring both a bromine atom and a nitro group on a single carbon, renders it a valuable electrophilic building block.<sup>[3]</sup> This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications with detailed experimental protocols, and essential safety and handling information.

## Chemical and Physical Properties

**Bromonitromethane** is a clear, colorless to pale yellow liquid.<sup>[4][5]</sup> It is a strong oxidizing agent with reactivity similar to nitromethane. It is soluble in most organic solvents like toluene and ether but has limited solubility in water.

## Table 1: Identifiers and Registry Information

Identifier	Value	Reference(s)
CAS Number	563-70-2	
EC Number	209-258-0	
Molecular Formula	CH <sub>2</sub> BrNO <sub>2</sub>	
Molecular Weight	139.94 g/mol	
IUPAC Name	bromo(nitro)methane	
Synonyms	Nitrobromomethane, Methane, bromonitro-	
InChI	1S/CH2BrNO2/c2-1-3(4)5/h1H2	
InChIKey	DNPRVXJGNANVCZ-UHFFFAOYSA-N	
SMILES	C(--INVALID-LINK--[O-])Br	
RTECS Number	PA5360000	

## Table 2: Physical and Spectroscopic Properties

Property	Value	Reference(s)
Appearance	Clear yellow liquid	
Melting Point	-28 °C	
Boiling Point	146-148 °C at 750 mmHg	
Density	2.007 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.496	
Flash Point	113 °C (235.4 °F) - closed cup	
Vapor Pressure	4.42 mmHg at 25°C	
Spectroscopic Data	IR, Mass Spec, <sup>1</sup> H NMR, <sup>13</sup> C NMR data available	

## Synthesis of Bromonitromethane

**Bromonitromethane** is commercially available, but it can also be synthesized in the laboratory. A common method involves the bromination of nitromethane. Recent studies have focused on optimizing this procedure to improve yield and safety, particularly at a larger scale.

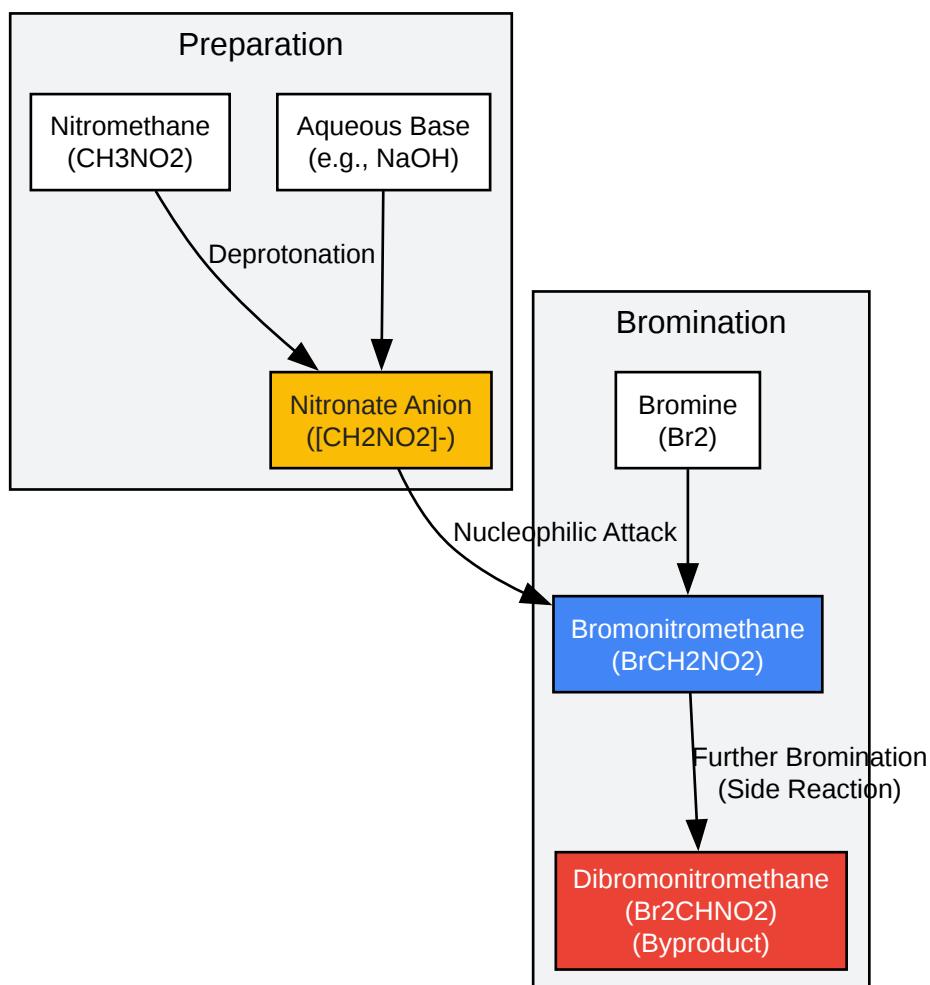
## Experimental Protocol: Optimized Synthesis from Nitromethane

This protocol is adapted from an optimized procedure for decagram-scale synthesis.

- Reagents: Nitromethane, Sodium Hydroxide (NaOH), Sodium Bromide (NaBr), Bromine (Br<sub>2</sub>), Dichloromethane (for extraction).
- Apparatus: A mechanically stirred reaction flask equipped with a dropping funnel and an internal thermometer, cooled in an ice/salt bath.
- Procedure:
  - A solution of NaOH and NaBr in water is prepared in the reaction flask and cooled to between -5 °C and 0 °C. The presence of NaBr is reported to increase the reproducibility of the results.
  - Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.
  - Elemental bromine is then added dropwise to the stirred solution, maintaining the internal temperature below a critical threshold to minimize the formation of the **dibromonitromethane** byproduct. Careful control of the addition rate and temperature is crucial.
  - After the addition is complete, the reaction is stirred for a short period.
  - The reaction is quenched, typically with a reducing agent like sodium bisulfite, to destroy any excess bromine.
  - The mixture is then acidified.

- The product is extracted with an organic solvent such as dichloromethane.
- The organic layer is dried and the solvent is removed under reduced pressure. The crude product can be used directly for many applications or purified by distillation. Caution: Distillation should be performed with care due to the potential instability of nitro compounds.

### Synthesis of Bromonitromethane



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**Caption:** General workflow for the synthesis of **bromonitromethane**.

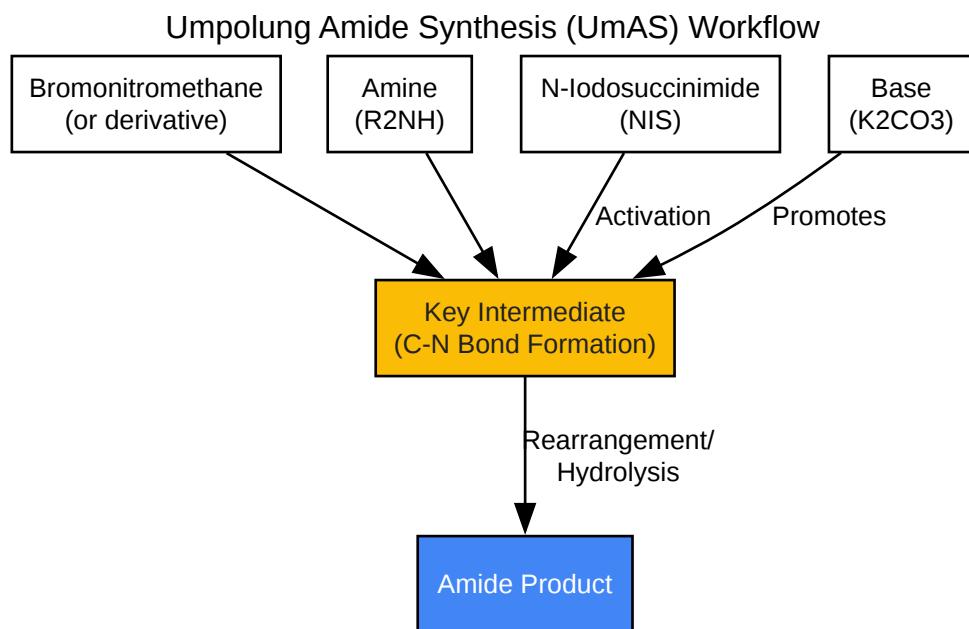
## Key Synthetic Applications and Experimental Protocols

**Bromonitromethane** is a key precursor in a variety of important chemical transformations, including the synthesis of nitrocyclopropanes, nitroalkenes, and as a component in Umpolung amide synthesis.

## Umpolung Amide Synthesis (UmAS)

Umpolung Amide Synthesis is an innovative method for forming amide bonds that reverses the traditional polarity of the reactants. In this reaction, the  $\alpha$ -bromo nitroalkane, derived from **bromonitromethane**, acts as a nucleophilic acyl donor equivalent.

- Reagents:  $\alpha$ -bromo nitroalkane (1.0 equiv), Amine (free base, 1.2 equiv), N-Iodosuccinimide (NIS, 1.0 equiv), Potassium Carbonate ( $K_2CO_3$ , 2.0 equiv), Tetrahydrofuran (THF), Water.
- Procedure:
  - A solution of the  $\alpha$ -bromo nitroalkane and NIS in a mixture of THF and water (5.0 equiv) is prepared in a reaction vessel and cooled to 0 °C.
  - The amine is added dropwise to the cooled solution.
  - Solid  $K_2CO_3$  is then added to the mixture.
  - The reaction mixture is stirred at 0 °C for a period of time (e.g., 2 days), monitoring for completion.
  - Upon completion, the mixture is diluted with a solvent like dichloromethane, dried (e.g., with  $MgSO_4$ ), and filtered.
  - The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel.



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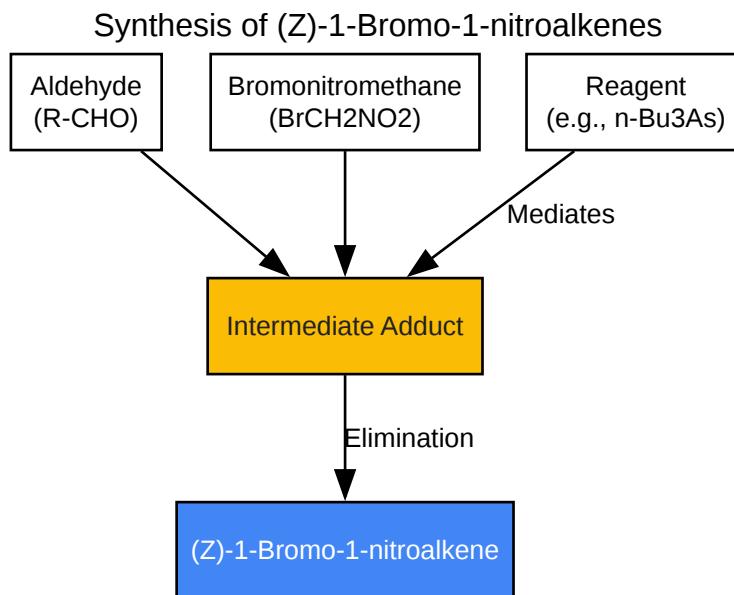
**Caption:** Logical relationship in Umpolung Amide Synthesis.

## Synthesis of (Z)-1-Bromo-1-nitroalkenes (Henry Reaction Variant)

**Bromonitromethane** reacts with aldehydes in a process related to the Henry (nitroaldol) reaction to form 1-bromo-1-nitroalkan-2-ols, which can then be dehydrated to yield 1-bromo-1-nitroalkenes. These products are valuable intermediates in organic synthesis.

- Reagents: Benzaldehyde (2 mmol), **Bromonitromethane** (4 mmol), tri-n-butylarsine (2 mmol).
- Procedure:
  - Under a nitrogen atmosphere, add **bromonitromethane** dropwise to a suspension of benzaldehyde and tri-n-butylarsine.
  - The mixture is stirred and heated for several hours (reaction progress can be monitored by TLC).

- After the aldehyde has been consumed, the product is isolated by chromatography on silica gel using a light petroleum ether/ethyl acetate mixture as the eluent.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Bromonitromethane (CAS 563-7-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042901#bromonitromethane-cas-number-563-70-2-information>

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